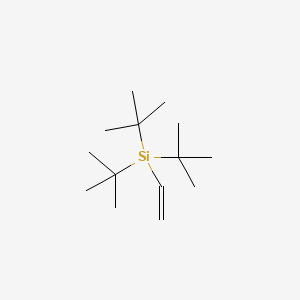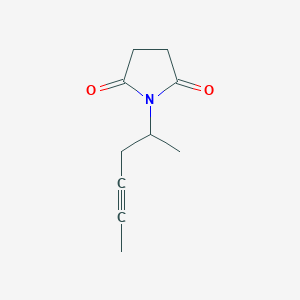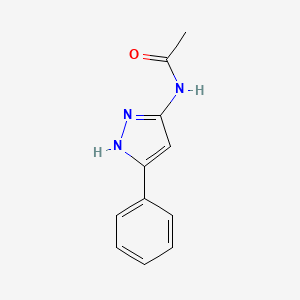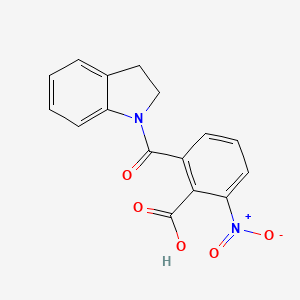
Tri-tert-butyl(ethenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butyl(ethenyl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and an ethenyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(ethenyl)silane typically involves the reaction of tert-butylchlorosilane with an appropriate ethenyl-containing reagent under controlled conditions. One common method involves the use of a Grignard reagent, such as ethenylmagnesium bromide, to introduce the ethenyl group to the silicon atom. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-tert-butyl(ethenyl)silane can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced using hydrosilanes or other reducing agents to form different silane derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane and polymethylhydrosiloxane are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: Functionalized silanes with different substituents replacing the tert-butyl groups.
Wissenschaftliche Forschungsanwendungen
Tri-tert-butyl(ethenyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of Tri-tert-butyl(ethenyl)silane involves its ability to participate in various chemical reactions through the silicon atom. The ethenyl group provides a site for further functionalization, while the tert-butyl groups offer steric protection, enhancing the stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: Another organosilicon compound with three ethyl groups attached to silicon.
Tri-tert-butylsilane: Similar structure but lacks the ethenyl group.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to silicon.
Uniqueness
Tri-tert-butyl(ethenyl)silane is unique due to the presence of both tert-butyl and ethenyl groups, which provide a combination of steric protection and reactivity. This makes it a versatile compound for various synthetic applications and distinguishes it from other similar silanes.
Eigenschaften
CAS-Nummer |
89200-87-3 |
|---|---|
Molekularformel |
C14H30Si |
Molekulargewicht |
226.47 g/mol |
IUPAC-Name |
tritert-butyl(ethenyl)silane |
InChI |
InChI=1S/C14H30Si/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h11H,1H2,2-10H3 |
InChI-Schlüssel |
JJWXYRUDMPLSPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C=C)(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)




![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)
![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)

![2-((2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14144980.png)
![(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14144982.png)
